5-Ethenylideneoctan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenylideneoctan-3-ol is an organic compound characterized by its unique structure, which includes an ethenylidene group attached to an octan-3-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenylideneoctan-3-ol can be achieved through several methods. One common approach involves the reaction of octanal with ethylmagnesium bromide, followed by dehydration to form the ethenylidene group. The reaction typically requires a dry, inert atmosphere and is conducted at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of chromium (II) chloride and nickel (II) chloride as catalysts in a controlled environment can facilitate the formation of the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethenylideneoctan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acid chlorides and anhydrides are often used for substitution reactions.
Major Products:
Oxidation: Formation of octanoic acid or octanal.
Reduction: Formation of 5-ethylideneoctan-3-ol.
Substitution: Formation of esters or ethers depending on the substituent used
Wissenschaftliche Forschungsanwendungen
5-Ethenylideneoctan-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological signaling pathways.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile
Wirkmechanismus
The mechanism of action of 5-Ethenylideneoctan-3-ol involves its interaction with specific molecular targets. In biological systems, it can modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes. The compound’s effects are mediated through its ability to alter the redox state within cells, leading to the activation of defense mechanisms .
Vergleich Mit ähnlichen Verbindungen
1-Octen-3-ol: Shares a similar backbone but lacks the ethenylidene group.
3-Octanol: Similar structure but without the ethenylidene group.
5-Ethylideneoctan-3-ol: A reduced form of 5-Ethenylideneoctan-3-ol.
Uniqueness: this compound is unique due to the presence of the ethenylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
821782-48-3 |
---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
InChI |
InChI=1S/C10H18O/c1-4-7-9(5-2)8-10(11)6-3/h10-11H,2,4,6-8H2,1,3H3 |
InChI-Schlüssel |
SVAGCVPSVGLAOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=C=C)CC(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.